

Application Notes and Protocols: Spatial Analysis of Disease Distribution in Teresina

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Compound of Interest

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These application notes provide a comprehensive overview of the spatial analysis of infectious disease distribution in **Teresina**, the capital city of Piauí state, Brazil. The protocols are designed for researchers, scientists, and drug development professionals interested in understanding the geographical patterns of diseases such as visceral leishmaniasis, tuberculosis, and arboviruses in an urban setting.

Disease Distribution Overview in Teresina

Teresina has been the focus of numerous epidemiological studies due to the prevalence of several infectious diseases. Spatial analysis has been a key tool in identifying high-risk areas and understanding the socio-environmental factors that influence disease transmission.

Visceral Leishmaniasis (VL): **Teresina** experienced the first major urban epidemic of VL in Brazil in the early 1980s.[1][2] Studies have consistently shown a heterogeneous spatial distribution of VL within the city, with higher incidence rates in peripheral neighborhoods.[2][3][4] This pattern is associated with factors like recent urbanization, precarious housing, inadequate sanitation, and the presence of vegetation, which provide favorable conditions for the vector, *Lutzomyia longipalpis*. [1][2][3] Spatial analyses have identified clusters of high VL incidence in the southern, northeastern, and northern regions of the city.[1] A significant spatial correlation has been observed between VL rates and various socioeconomic and demographic indicators.[1]

Tuberculosis (TB): Spatial analysis of tuberculosis in **Teresina** has also revealed a non-uniform distribution. A study conducted between 2005 and 2007 identified three main clusters of high

TB case density in the southeast, center-south, and northern zones of the municipality.^{[5][6]} These areas are often characterized by human expansion and occupation.^[5]

Arboviruses (Dengue and Chikungunya): Dengue and Chikungunya are also significant public health concerns in **Teresina**. Studies have shown that the distribution of these diseases is concentrated in areas with high population flows.^{[7][8]} The municipality of **Teresina** consistently reports the highest number of cases in the state of Piauí.^{[7][8]}

Quantitative Data Summary

The following tables summarize key quantitative data from studies on disease distribution in **Teresina**.

Table 1: Tuberculosis Incidence and Demographics in **Teresina** (2005-2007)

Year	Total Cases	Georeferenced Cases (%)	Incidence Rate (per 100,000)
2005	-	-	42
2006	-	-	-
2007	-	-	37
Total	951	875 (92%)	-

Source: Montechi et al., 2013^{[5][6]}

Table 2: Tuberculosis Incidence by Sex and Age in **Teresina** (2005-2007)

Demographic Group	Average Incidence Rate (per 100,000)
Male	52.1
Age 50 years and over	105.81

Source: Montechi et al., 2013^{[5][6]}

Table 3: Visceral Leishmaniasis Cases in **Teresina** (1991-2000)

Period	Total Reported Cases
1991-2000	1,818

Source: Cerbino Neto et al., 2009[2]

Experimental Protocols

This section details the methodologies for key spatial analysis experiments cited in the research on disease distribution in **Teresina**.

Protocol for Kernel Density Estimation

Objective: To identify high-concentration areas (hotspots) of disease cases. This method was used in the spatial analysis of tuberculosis in **Teresina**.[\[5\]](#)

Materials:

- Georeferenced case data (latitude and longitude of each case).
- Geographic Information System (GIS) software (e.g., QGIS, ArcGIS).
- Digital cartographic map of the study area (**Teresina**).

Procedure:

- Data Preparation:
 - Collect and organize the disease case data, ensuring each case has accurate geographic coordinates.
 - Import the georeferenced data and the map of **Teresina** into the GIS software.
- Kernel Density Analysis:
 - Select the Kernel Density tool within the GIS software.
 - Define the input point layer (the georeferenced case data).

- Specify the population field if weighting cases by a certain attribute is desired (optional).
- Set the search radius (bandwidth). This parameter significantly influences the smoothness of the resulting surface and should be chosen based on the study's scale and the characteristics of the data.
- Define the output cell size for the raster map.
- Execute the analysis. The software will generate a continuous surface map where the values represent the density of cases per unit area.
- Interpretation:
 - Analyze the resulting map to identify areas with the highest density values, which correspond to disease hotspots.
 - The study on tuberculosis in **Teresina** identified three such hotspots in the southeast, center-south, and northern regions.[\[5\]](#)

Protocol for Local Moran's I for Cluster Analysis

Objective: To identify local spatial autocorrelation and detect clusters of high or low disease incidence rates. This method was applied in the study of visceral leishmaniasis in **Teresina**.[\[2\]](#)

Materials:

- Disease incidence rates aggregated by geographic units (e.g., census tracts, neighborhoods).
- GIS software or statistical software with spatial analysis capabilities (e.g., GeoDa, R with spdep package).
- A spatial weights matrix that defines the neighborhood relationships between the geographic units.

Procedure:

- Data and Weights Matrix Preparation:

- Calculate the disease incidence rates for each geographic unit.
- Create a spatial weights matrix to define how the spatial relationships between the units are quantified (e.g., based on contiguity or distance).
- Moran's I Calculation:
 - In the chosen software, select the Local Moran's I statistic.
 - Input the variable of interest (disease incidence rates).
 - Specify the pre-defined spatial weights matrix.
 - The analysis will compute a Moran's I value, a Z-score, and a p-value for each geographic unit.
- Cluster Mapping and Interpretation:
 - Generate a map to visualize the results, typically showing four types of spatial clusters:
 - High-High: High-incidence areas surrounded by other high-incidence areas (hotspots).
 - Low-Low: Low-incidence areas surrounded by other low-incidence areas (coldspots).
 - High-Low: High-incidence areas surrounded by low-incidence areas (spatial outliers).
 - Low-High: Low-incidence areas surrounded by high-incidence areas (spatial outliers).
 - The study on VL in **Teresina** found a significant positive spatial autocorrelation (Moran's I = 0.292, $p < 0.001$), indicating clustering of high incidence rates.[\[2\]](#)

Protocol for Empirical Bayesian Modeling

Objective: To stabilize variance in rate estimates for small areas and reduce the instability of rates that can arise from small populations. This method is useful for creating smoother and more reliable risk maps.

Materials:

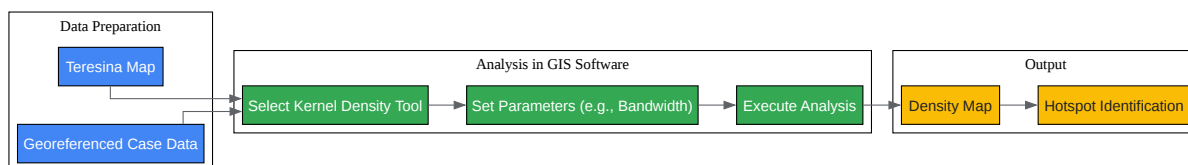
- Disease case counts and population data for each geographic unit.
- Statistical software with capabilities for Bayesian analysis (e.g., R with INLA or CARBayes packages, WinBUGS).
- A spatial weights matrix.

Procedure:

- Model Specification:
 - Define a statistical model for the disease counts, typically a Poisson or Negative Binomial distribution.
 - The model will relate the observed number of cases in an area to the expected number, which is based on the area's population size and the overall disease rate.
 - Incorporate a spatial random effect to account for spatial autocorrelation, where the rate in one area is influenced by the rates in neighboring areas.
- Bayesian Inference:
 - Use Bayesian statistical methods (e.g., Markov Chain Monte Carlo - MCMC) to estimate the parameters of the model, including the smoothed disease rates for each area.
- Risk Mapping and Interpretation:
 - Map the smoothed rates to visualize the spatial patterns of disease risk. These maps provide a more stable representation of the underlying risk than maps of raw incidence rates, especially in areas with small populations.

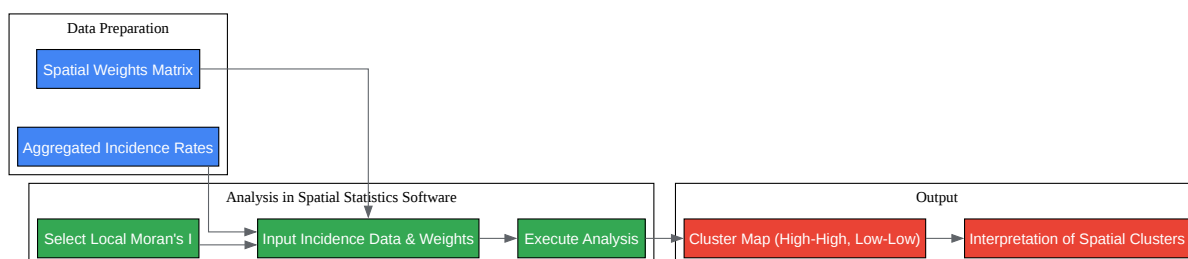
Visualizations

Experimental Workflows



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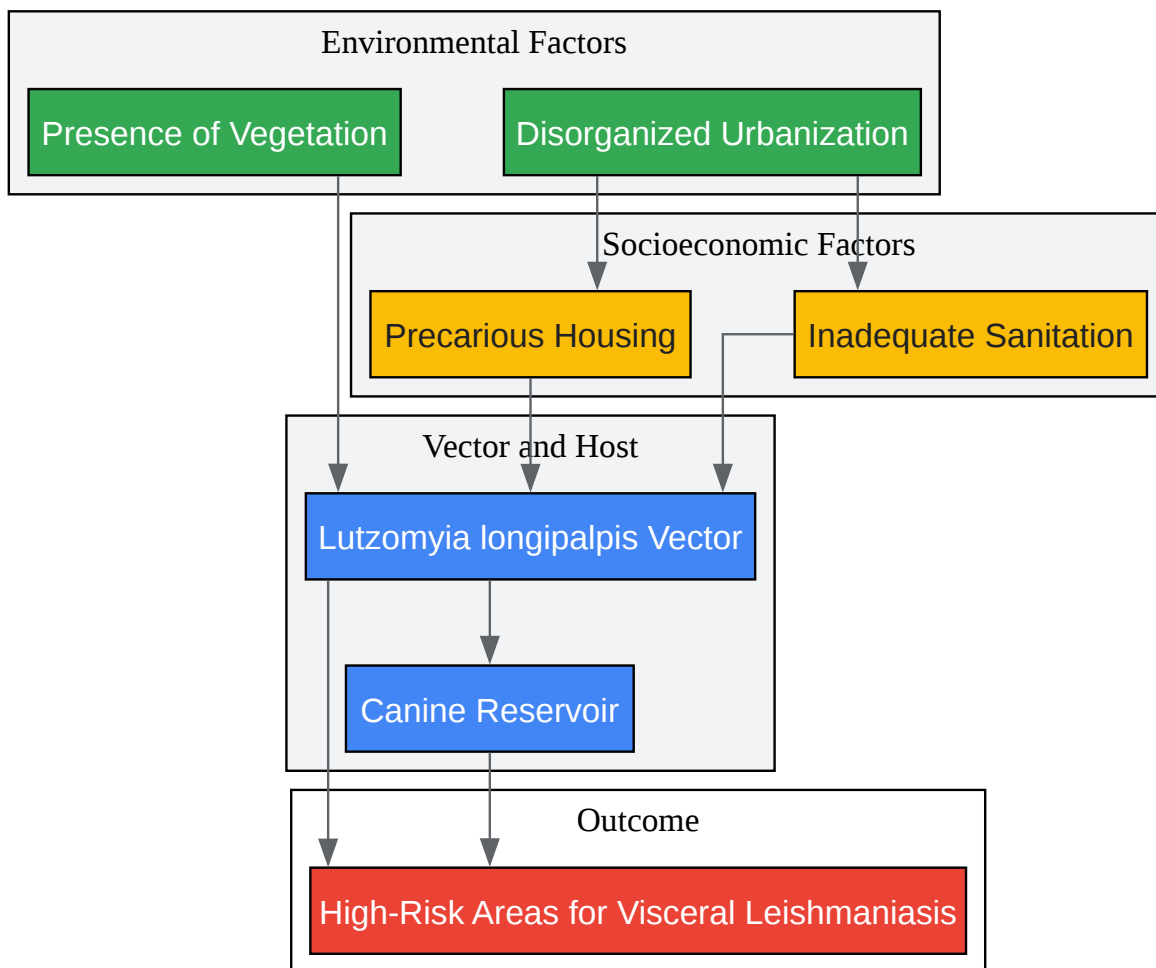
Caption: Workflow for Kernel Density Estimation to identify disease hotspots.



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Caption: Workflow for Local Moran's I to detect spatial clusters of disease.

Logical Relationships



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Caption: Factors influencing the spatial distribution of Visceral Leishmaniasis in **Teresina**.

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